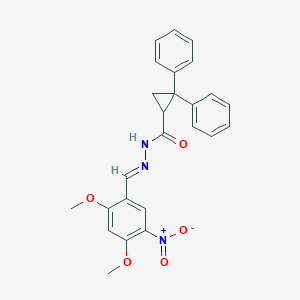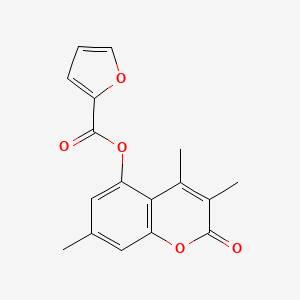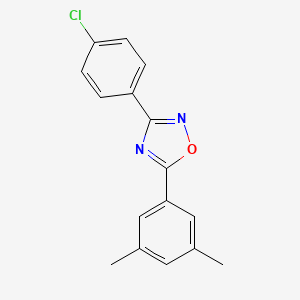
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide, also known as dicamba, is a selective herbicide commonly used to control broadleaf weeds in agricultural settings. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
作用机制
Dicamba works by disrupting the growth and development of plants. It is a synthetic auxin, a type of plant hormone that regulates growth and development. Dicamba mimics the natural auxin indole-3-acetic acid (IAA) and binds to the same receptors in plants. However, 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide is more stable than IAA and can persist in plants for longer periods of time, leading to abnormal growth and eventually death.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause cell elongation, cell division, and changes in gene expression. It can also affect the production of proteins and other important molecules in plants.
实验室实验的优点和局限性
Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific growth responses in plants and to study the effects of growth regulators on plant physiology. However, it is important to note that 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide can be toxic to some plant species at high concentrations, and care should be taken when using it in experiments.
未来方向
There are many potential future directions for research on 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide. One area of interest is the development of this compound-resistant crops, which would allow farmers to use this compound more effectively as a herbicide. Another area of interest is the development of new synthetic auxins that are more effective and less toxic than this compound. Additionally, there is ongoing research into the environmental impacts of this compound and its potential effects on non-target species.
合成方法
Dicamba is synthesized through a multistep process that involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-3,5-dichloro-4-hydroxybenzoic acid. This intermediate is then converted to the final product, 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide, through a reaction with acetic anhydride and a base.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its effects on plants. It is commonly used in agricultural settings to control broadleaf weeds in crops such as soybeans, cotton, and corn. In addition to its use as a herbicide, 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide has also been studied for its potential as a growth regulator in plants.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c15-8-1-3-10(4-2-8)21-7-13(19)18-9-5-11(16)14(20)12(17)6-9/h1-6,20H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAVAFPVCBJVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)




![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)

![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)